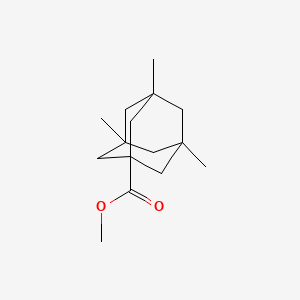
Methyl 3,5,7-trimethyladamantane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,5,7-trimethyladamantane-1-carboxylate: is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features a carboxylate ester functional group attached to the adamantane core, which is further substituted with three methyl groups at positions 3, 5, and 7. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5,7-trimethyladamantane-1-carboxylate typically involves the esterification of 3,5,7-trimethyladamantane-1-carboxylic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst, thus minimizing waste and reducing production costs.
化学反应分析
Types of Reactions: Methyl 3,5,7-trimethyladamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the adamantane core can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3,5,7-trimethyladamantane-1-carboxylic acid.
Reduction: 3,5,7-trimethyladamantane-1-methanol.
Substitution: Various halogenated derivatives of the adamantane core.
科学研究应用
Biology and Medicine: The compound’s rigid structure and stability make it a candidate for drug design and delivery systems. It can be used to enhance the pharmacokinetic properties of therapeutic agents by improving their stability and bioavailability.
Industry: In the industrial sector, Methyl 3,5,7-trimethyladamantane-1-carboxylate is utilized in the production of high-performance polymers and resins. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
作用机制
The mechanism by which Methyl 3,5,7-trimethyladamantane-1-carboxylate exerts its effects is largely dependent on its application. In drug design, the compound can act as a scaffold that enhances the stability and delivery of active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the specific therapeutic agent being delivered.
相似化合物的比较
1,3,5,7-Tetramethyladamantane: Similar in structure but with an additional methyl group, leading to different reactivity and applications.
3,5,7-Trimethyladamantane-1-carboxylic acid: The precursor to the ester, with different chemical properties and reactivity.
1-Adamantanecarboxylic acid: A simpler adamantane derivative with a single carboxylic acid group.
Uniqueness: Methyl 3,5,7-trimethyladamantane-1-carboxylate stands out due to its ester functional group, which imparts unique reactivity and solubility properties. The presence of three methyl groups on the adamantane core further enhances its stability and rigidity, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
methyl 3,5,7-trimethyladamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-12-5-13(2)7-14(3,6-12)10-15(8-12,9-13)11(16)17-4/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOJSFBNPPJEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
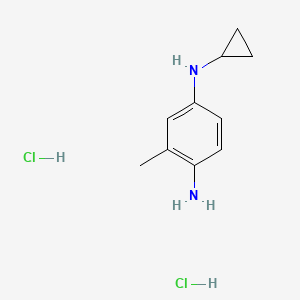
![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2815187.png)
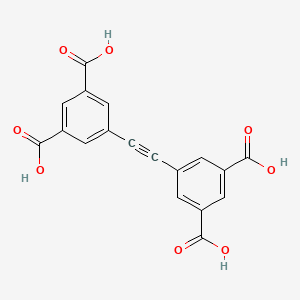
![4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B2815191.png)
![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2815192.png)
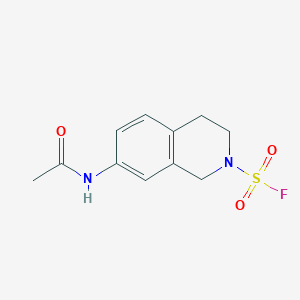
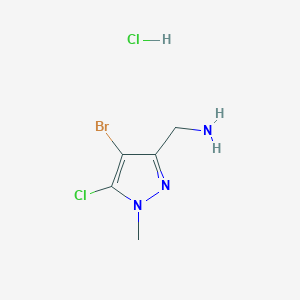
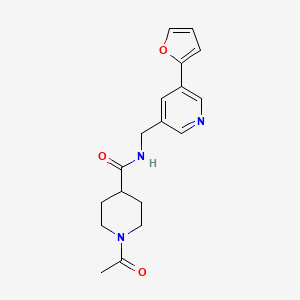
![4,6-dihydro-1H-thieno[3,4-c]pyrazole](/img/structure/B2815197.png)
![2,4-dimethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide](/img/structure/B2815198.png)
![3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815199.png)
![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2815204.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B2815207.png)
![isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2815208.png)
